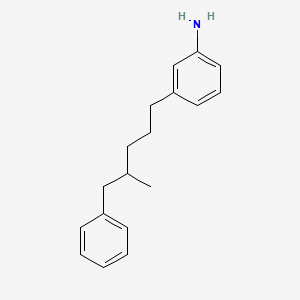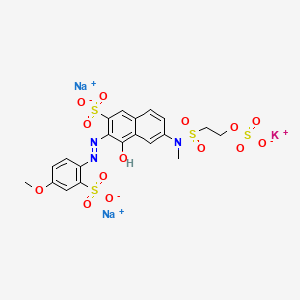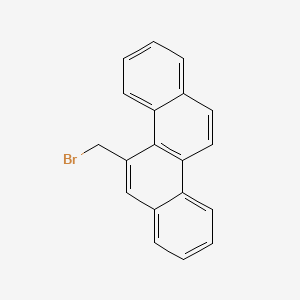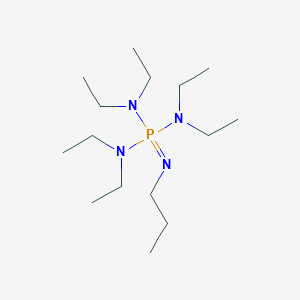
N,N,N',N',N'',N''-Hexaethyl-N'''-propylphosphorimidic triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’,N’‘,N’‘-Hexaethyl-N’‘’-propylphosphorimidic triamide: is a phosphoramide compound characterized by its unique structure, which includes multiple ethyl and propyl groups attached to a central phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’,N’‘,N’‘-Hexaethyl-N’‘’-propylphosphorimidic triamide typically involves the reaction of hexamethylphosphoramide with appropriate alkylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,N’,N’,N’‘,N’‘-Hexaethyl-N’‘’-propylphosphorimidic triamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramide oxides.
Reduction: Reduction reactions can convert the compound into simpler amides.
Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramide oxides, while substitution reactions can produce a variety of alkylated derivatives.
Applications De Recherche Scientifique
N,N,N’,N’,N’‘,N’‘-Hexaethyl-N’‘’-propylphosphorimidic triamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N,N’,N’,N’‘,N’‘-Hexaethyl-N’‘’-propylphosphorimidic triamide involves its interaction with molecular targets through its phosphorus center. The compound can form stable complexes with various substrates, facilitating chemical transformations. The pathways involved often include nucleophilic attack on the phosphorus atom, leading to the formation of new bonds and the release of reaction products.
Comparaison Avec Des Composés Similaires
Hexamethylphosphoramide (HMPA): A related compound with similar structural features but different alkyl groups.
Triphenylphosphine oxide (TPPO): Another phosphoramide with distinct chemical properties.
Uniqueness: N,N,N’,N’,N’‘,N’‘-Hexaethyl-N’‘’-propylphosphorimidic triamide is unique due to its specific combination of ethyl and propyl groups, which confer distinct reactivity and solubility properties compared to other phosphoramides. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
80166-31-0 |
|---|---|
Formule moléculaire |
C15H37N4P |
Poids moléculaire |
304.46 g/mol |
Nom IUPAC |
N-[bis(diethylamino)-propylimino-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C15H37N4P/c1-8-15-16-20(17(9-2)10-3,18(11-4)12-5)19(13-6)14-7/h8-15H2,1-7H3 |
Clé InChI |
GHDQYUPVHGFOQZ-UHFFFAOYSA-N |
SMILES canonique |
CCCN=P(N(CC)CC)(N(CC)CC)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


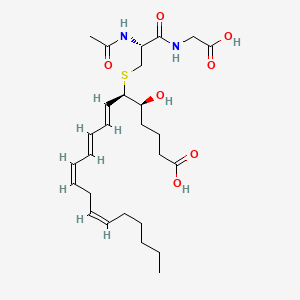

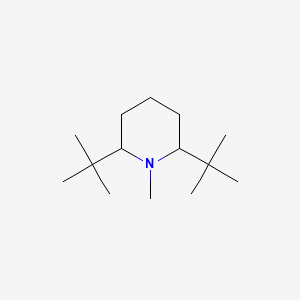
![N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14415033.png)

![4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14415041.png)
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)
![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B14415068.png)
![7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide](/img/structure/B14415075.png)


